molecular formula C11H13FOS B13196737 3-(4-Fluorophenyl)thian-3-ol

3-(4-Fluorophenyl)thian-3-ol

Cat. No.: B13196737
M. Wt: 212.29 g/mol
InChI Key: CZFIZOJJYHAKRT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thian-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a thian-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)thian-3-ol typically involves the reaction of 4-fluorobenzaldehyde with a thian-3-ol precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)thian-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-ol moiety to a thiane ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)thian-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)thian-4-ol
  • 2-(4-Fluorophenyl)thian-2-ol
  • 3-(4-Chlorophenyl)thian-3-ol

Uniqueness

3-(4-Fluorophenyl)thian-3-ol is unique due to the specific positioning of the fluorophenyl group and the thian-3-ol moiety. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(4-fluorophenyl)thian-3-ol

InChI

InChI=1S/C11H13FOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2

InChI Key

CZFIZOJJYHAKRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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